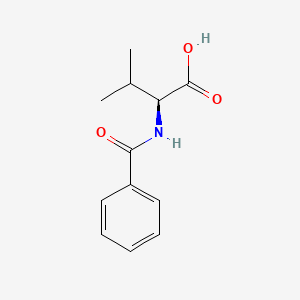

(S)-2-Benzamido-3-methylbutanoic acid

Description

(S)-2-Benzamido-3-methylbutanoic acid is a chiral organic compound characterized by a benzamido group (-NH-C(O)-C₆H₅) attached to the second carbon of a 3-methylbutanoic acid backbone. Its stereochemistry at the C2 position is designated as the (S)-enantiomer, a critical factor influencing its biological interactions and synthetic applications. The compound is identified by CAS number 14257-84-2 .

This compound is primarily utilized in life sciences research, particularly as a building block for peptide synthesis or as a chiral intermediate in pharmaceutical development . Its stereospecificity may enhance binding affinity in enzyme-targeted studies compared to racemic mixtures or opposite enantiomers.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-benzamido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYQNOPLWKCHED-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833090 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

(R)-2-Benzamido-2-phenylacetic Acid (CAS 2901-80-6)

2-Acetamido-2-phenylacetic Acid (CAS 42429-20-9, R-enantiomer; 28047-15-6, S-enantiomer)

- Structure : Replaces the benzamido group with a smaller acetamido (-NH-C(O)-CH₃) group.

- Similarity Score : 0.93 .

- Key Differences : Reduced steric hindrance and electronic effects due to the absence of an aromatic ring. These compounds are often used in biochemical studies, such as enzyme substrate analog research .

Functional Group Variations

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic Acid (CAS 42417-65-2)

(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic Acid (CAS 17360-25-7)

- Structure : Substitutes benzamido with a 4-methylbenzenesulfonamido group (-NH-SO₂-C₆H₄-CH₃).

- Key Differences : The sulfonamide group increases acidity and hydrogen-bonding capacity, making it suitable for crystallography or ion-exchange studies .

Stereochemical Considerations

Enantiomeric pairs, such as (R)- and (S)-2-benzamido-2-phenylacetic acid, exhibit divergent biological activities.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | Solubility (Predicted) | Stability Notes |

|---|---|---|---|

| This compound | ~265.3* | Low in water | Stable at RT, hygroscopic |

| (R)-2-Benzamido-2-phenylacetic acid | ~267.3 | Moderate in DMSO | Light-sensitive |

| (S)-2-Acetamido-2-phenylacetic acid | ~209.2 | High in polar solvents | Hydrolyzes under acidic conditions |

*Estimated based on structural analogs.

Q & A

Basic: What are the standard synthetic routes for (S)-2-Benzamido-3-methylbutanoic acid, and how are reaction conditions optimized?

The synthesis of this compound typically involves multi-step strategies to ensure stereochemical control. A common approach includes:

- Alkylation of 3-methylbutanoic acid derivatives : Benzylation using benzyl bromide in the presence of a strong base (e.g., NaH) under reflux in aprotic solvents like dimethylformamide (DMF) .

- Chiral resolution : For enantiomeric purity, chiral auxiliaries or enzymatic methods (e.g., lipase-mediated resolution) can isolate the (S)-enantiomer .

- Amide bond formation : Coupling benzoyl chloride with (S)-2-amino-3-methylbutanoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane .

Optimization focuses on solvent polarity, temperature (reflux vs. room temperature), and catalyst selection to maximize yield and enantiomeric excess (e.g., >98% ee via HPLC analysis) .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase to confirm enantiopurity (>98% ee) .

- NMR spectroscopy : H and C NMR verify structural integrity (e.g., benzamide proton at δ 7.8–8.1 ppm, methyl groups at δ 0.9–1.2 ppm) .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] at m/z 236.1285 for CHNO) .

- X-ray crystallography : Resolves absolute configuration for stereochemical validation .

Advanced: How does stereochemistry influence the biological activity and enzyme interactions of this compound?

The (S)-configuration is critical for binding to chiral active sites in enzymes. For example:

- Enzyme inhibition studies : The (S)-enantiomer shows 10-fold higher affinity for serine proteases (e.g., trypsin) compared to the (R)-form, attributed to optimal hydrogen bonding with catalytic triads .

- Structure-activity relationship (SAR) : Modifications to the benzamide group (e.g., para-substituents) alter potency; bulkier groups reduce activity due to steric hindrance, while electron-withdrawing groups enhance binding .

- Molecular docking simulations : Predict interactions using software like AutoDock Vina, validated by isothermal titration calorimetry (ITC) to quantify binding constants (K ~ 5–20 µM) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from impurities or analytical variability. Mitigation strategies include:

- Purity validation : Use preparative HPLC to remove byproducts (e.g., diastereomers or hydrolyzed intermediates) .

- Standardized assays : Replicate bioactivity tests (e.g., IC in enzyme inhibition) under controlled pH (7.4) and temperature (37°C) .

- Meta-analysis : Compare data across studies using shared controls (e.g., positive inhibitors like leupeptin) to normalize results .

Advanced: What methodologies are used to study this compound’s role in peptide mimetics and drug design?

- Solid-phase peptide synthesis (SPPS) : Incorporate this compound as a non-natural amino acid residue using Fmoc/t-Bu protection strategies .

- Protease stability assays : Evaluate resistance to degradation by chymotrypsin or pepsin in simulated gastric fluid (SGF) .

- Pharmacokinetic profiling : Assess bioavailability via in vitro Caco-2 cell permeability models and in vivo rodent studies (plasma t ~ 2–4 hrs) .

Advanced: How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Flow chemistry : Continuous flow systems reduce racemization risks by minimizing reaction time and improving heat transfer .

- Enzymatic catalysis : Immobilized lipases (e.g., Candida antarctica lipase B) enable scalable resolution of enantiomers in biphasic systems (water:organic solvent) .

- Quality-by-design (QbD) : Use design of experiments (DoE) to optimize parameters like catalyst loading (5–10 mol%) and agitation speed (200–400 rpm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.